2-(1-(Tert-butoxycarbonyl)-5-oxopiperazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a compound that features a piperazine ring substituted with carboxymethyl and oxo groups, and a tert-butyl ester protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the protection of the carboxylic acid group using tert-butyl esterification. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.
Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in good yields . This method is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential as a prodrug, where the tert-butyl ester group can be hydrolyzed to release the active drug.
Mechanism of Action
The mechanism of action of (S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its conversion to the active form through hydrolysis of the tert-butyl ester group. This hydrolysis can be catalyzed by acids or enzymes, leading to the release of the active carboxylic acid form. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acetoacetate: Another tert-butyl ester used in organic synthesis, particularly in the formation of β-keto esters.
tert-Butyl Carbamate: Used as a protecting group for amines in peptide synthesis.
tert-Butyl Alcohol: A common solvent and reagent in organic synthesis.
Uniqueness
(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structure, which combines a piperazine ring with carboxymethyl and oxo groups, and a tert-butyl ester protecting group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H18N2O5 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-8(14)12-5-7(13)4-9(15)16/h7H,4-6H2,1-3H3,(H,12,14)(H,15,16) |
InChI Key |
PKXIDWWHETUSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.